molecular formula C14H11NO3S B2389825 N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide CAS No. 2034436-34-3

N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide

Cat. No. B2389825
CAS RN: 2034436-34-3
M. Wt: 273.31
InChI Key: ICAJSBCFSOWLLQ-UHFFFAOYSA-N
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Description

“N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide” is a derivative of thiophene-2-carboxamide . Thiophene-2-carboxamide derivatives are important heterocyclic compounds that show a variety of properties and applications . They have been used in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene-2-carboxamide derivatives can be synthesized from acyl chlorides and heterocyclic amine derivatives . The synthetic strategy includes the cyclization of the precursor ethyl 2-arylazo-3-mercapto-3- (phenylamino)acrylate derivatives, 2-acetyl-2-arylazo-thioacetanilide derivatives and N -aryl-2-cyano-3-mercapto-3- (phenylamino)acrylamide derivatives with N - (4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide .


Molecular Structure Analysis

The molecular structure of thiophene-2-carboxamide derivatives can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis . The crystal structure of the complexes of thiophene-2-carboxamide with transition metal ions has also been studied .


Chemical Reactions Analysis

Thiophene-2-carboxamide derivatives can undergo Suzuki cross-coupling reactions . The reaction involves the coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene-2-carboxamide derivatives can be determined using various spectroscopic techniques. For instance, the IR, 1H NMR, and mass spectroscopic analyses were used to characterize the synthesized derivatives .

Scientific Research Applications

Antioxidant Properties

The synthesized derivatives of thiophene-2-carboxamide were evaluated for their antioxidant activity. Notably, the 3-amino thiophene-2-carboxamide derivative (7a) exhibited significant inhibition activity (62.0%) compared to ascorbic acid . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals.

Antibacterial Activity

The same derivatives were also tested for antibacterial activity against pathogenic bacteria. Specifically, compound 7b demonstrated the highest activity index against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis) and Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) . This finding is particularly relevant in the context of increasing antibiotic resistance worldwide.

Molecular Docking Studies

The thiophene-2-carboxamide derivatives were subjected to molecular docking with various proteins. Compounds 3b and 3c showed the highest binding score with the 2AS1 protein . Molecular docking studies provide insights into the interactions between compounds and target proteins, aiding drug discovery efforts.

Potential Anticancer Activity

While not explicitly mentioned in the cited study, thiophene-2-carboxamide derivatives have been investigated for their potential anticancer properties . Further research is needed to explore this aspect comprehensively.

Medicinal Chemistry Applications

Thiophene-based analogs, including thiophene-2-carboxamide derivatives, are of interest to medicinal chemists. These compounds offer diverse biological effects and play a vital role in drug design and optimization . Researchers continue to explore their potential as novel therapeutic agents.

Density Functional Theory (DFT) Investigations

The study employed DFT calculations to analyze the molecular and electronic properties of the synthesized products. The close HOMO–LUMO energy gap observed in these derivatives suggests their suitability for further exploration in drug development .

Future Directions

Thiophene-2-carboxamide derivatives, such as “N-([2,2’-bifuran]-5-ylmethyl)thiophene-2-carboxamide”, could be promising structures in the development of more potent pharmaceutical agents in the future . Their potential applications in industrial chemistry, material science, and medicinal chemistry make them an interesting area for future research .

properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3S/c16-14(13-4-2-8-19-13)15-9-10-5-6-12(18-10)11-3-1-7-17-11/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAJSBCFSOWLLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([2,2'-bifuran]-5-ylmethyl)thiophene-2-carboxamide

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